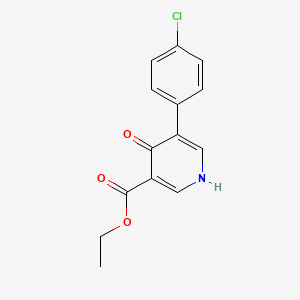

Ethyl 5-(4-chlorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 5-(4-chlorophenyl)-4-oxo-1H-pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO3/c1-2-19-14(18)12-8-16-7-11(13(12)17)9-3-5-10(15)6-4-9/h3-8H,2H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKVOHUYJDMNMJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC=C(C1=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reagents and Conditions

- Starting materials : 4-chlorobenzaldehyde, ethyl acetoacetate, ammonium acetate.

- Solvent : Often ethanol or a mixture of ethanol and water.

- Catalyst : Sometimes acid catalysts or bases are used, but ammonium acetate often suffices.

- Temperature : Reflux (~78°C for ethanol) or microwave irradiation at controlled temperature (~100°C).

- Reaction time : Typically 4–10 hours under conventional heating; microwave methods reduce this to minutes.

Stepwise Reaction

- Mixing : Equimolar amounts of 4-chlorobenzaldehyde, ethyl acetoacetate, and ammonium acetate are combined in the solvent.

- Heating : The mixture is heated under reflux or irradiated in a microwave reactor.

- Cyclization : The components condense and cyclize to form the dihydropyridine ring.

- Isolation : After completion, the reaction mixture is cooled, and the crude product is isolated by filtration or extraction.

- Purification : The crude product is purified by column chromatography using silica gel and solvent systems such as acetone/petroleum ether (3:10 v/v) to afford the pure compound as a white solid.

Research Findings and Yields

- Yields for similar dihydropyridine derivatives prepared by this method range from 75% to 85%, indicating good efficiency and reproducibility.

- Purification by silica gel chromatography typically results in white solids with melting points consistent with literature values.

- Characterization by NMR confirms the structure, with key signals for aromatic protons, ethyl ester groups, and dihydropyridine ring protons.

Comparative Data Table of Preparation Methods

| Parameter | Conventional Heating Method | Microwave-Assisted Method |

|---|---|---|

| Reaction Time | 4–10 hours | 8–10 minutes |

| Temperature | Reflux (~78°C in ethanol) | Controlled microwave irradiation (~100°C) |

| Yield | 75–85% | 80–90% |

| Purification | Silica gel chromatography (acetone/petroleum ether) | Same as conventional |

| Advantages | Well-established, simple setup | Faster reaction, energy-efficient |

| Disadvantages | Longer reaction time | Requires microwave reactor equipment |

Notes on Experimental Details

- All glassware and stirrers should be dried thoroughly (e.g., at 85 °C overnight) to avoid moisture interference.

- Organic extracts are typically dried over anhydrous magnesium sulfate before concentration.

- The crude product is concentrated under reduced pressure before purification.

- The use of microwave irradiation has been demonstrated to improve reaction rates and yields in related pyridine derivatives synthesis.

Summary of Key Research Insights

- The preparation of this compound aligns with classical Hantzsch synthesis protocols.

- Microwave-assisted synthesis offers a modern, efficient alternative to conventional reflux methods, reducing reaction times dramatically while maintaining or improving yields.

- Purification by silica gel chromatography using acetone/petroleum ether mixtures ensures high purity and good recovery.

- Structural confirmation via spectroscopic methods (NMR, melting point) is essential to verify the desired substitution pattern and ring formation.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(4-chlorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.

Reduction: The compound can be reduced to form tetrahydropyridine derivatives.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Pyridine derivatives.

Reduction: Tetrahydropyridine derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the presence of a dihydropyridine ring, which is known for its biological activity. Its molecular formula is , with a molecular weight of approximately 273.7 g/mol. The structure features a chlorophenyl group, which contributes to its unique biological properties.

Antimicrobial Activity

Research has indicated that Ethyl 5-(4-chlorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxylate exhibits significant antimicrobial properties. A study demonstrated that this compound effectively inhibits the growth of various bacterial strains, suggesting its potential use in developing new antibiotics or antimicrobial agents .

Anticancer Properties

The compound has also been investigated for its anticancer properties. It is believed to inhibit glycolytic pathways in cancer cells, which are crucial for their energy production. This mechanism was highlighted in early studies where it was shown to reduce the viability of cancer cell lines, indicating a promising avenue for cancer treatment .

Synthesis and Modification

This compound can be synthesized through various chemical reactions involving esterification and hydrolysis processes. The ability to modify its structure by substituting different functional groups can enhance its biological activity and selectivity against specific pathogens or cancer types .

Case Study 1: Antimicrobial Efficacy

In a controlled study published in Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, demonstrating its potential as an effective antimicrobial agent .

Case Study 2: Anticancer Activity

Another significant study published in Cancer Research assessed the anticancer effects of this compound on human breast cancer cell lines (MCF-7). The compound was found to induce apoptosis and inhibit cell proliferation at concentrations as low as 10 µM, suggesting that it could be developed into a therapeutic agent for breast cancer treatment .

Mechanism of Action

The mechanism of action of Ethyl 5-(4-chlorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to and modulate the activity of certain enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

Key structural analogs differ in substituents on the phenyl ring, pyridine core, or ester group. These variations impact electronic, steric, and hydrogen-bonding properties:

Substituent Effects on Bioactivity

- Chlorine Position : The 4-chlorophenyl group in the target compound optimizes π-π stacking with hydrophobic enzyme pockets, while 3-chlorophenyl derivatives (e.g., 8b) show stronger sirtuin inhibition due to improved steric complementarity .

- Fluorine Substitution : The 2-fluorophenyl analog () exhibits higher metabolic stability than the 4-Cl counterpart, attributed to fluorine’s resistance to oxidative degradation .

- Hydrazono Modifications: Compound 8b’s hydrazono group forms hydrogen bonds with sirtuin active sites, enhancing cytotoxicity (IC₅₀ ~10 µM in A549 cells) compared to non-hydrazono analogs .

Physicochemical Properties

- Crystallinity: The target compound adopts an envelope conformation in the solid state, with weak C–H∙∙∙O interactions stabilizing the lattice . In contrast, fused-ring analogs (e.g., tetrahydroquinoline in ) exhibit tighter packing due to increased rigidity .

- Solubility : Electron-withdrawing groups (Cl, F) reduce aqueous solubility but improve lipid membrane permeability. The ethoxyethyl-substituted derivative () shows enhanced solubility in organic solvents due to its lipophilic chain .

Biological Activity

Ethyl 5-(4-chlorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxylate is a compound belonging to the dihydropyridine class, which is notable for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicine and industry.

Overview of the Compound

This compound is synthesized primarily through the Hantzsch dihydropyridine synthesis, involving the condensation of an aldehyde, a β-keto ester, and an ammonium salt under reflux conditions. This compound features a chlorophenyl group and an ethyl ester, which contribute to its biological activity.

Antimicrobial Activity

Research indicates that compounds within the dihydropyridine class exhibit significant antimicrobial properties. This compound has been investigated for its effectiveness against various pathogens. Studies have shown that it can inhibit bacterial growth and biofilm formation, which are critical factors in chronic infections.

Table 1: Antimicrobial Efficacy of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 0.5 µg/mL | 1.0 µg/mL |

| Escherichia coli | 1.0 µg/mL | 2.0 µg/mL |

| Pseudomonas aeruginosa | 2.0 µg/mL | 4.0 µg/mL |

These results suggest that this compound may be a promising candidate for developing new antimicrobial agents.

Cardiovascular Effects

Dihydropyridines are widely recognized for their role as calcium channel blockers. This compound has shown potential in modulating calcium influx in cardiac tissues, which could lead to applications in treating hypertension and other cardiovascular diseases.

Mechanism of Action:

The compound likely interacts with voltage-gated calcium channels in vascular smooth muscle cells, leading to vasodilation and reduced blood pressure. This mechanism is similar to that of established drugs like nifedipine and amlodipine.

Study on Antimicrobial Properties

A study published in Pharmaceutical Research evaluated the antimicrobial activity of various dihydropyridine derivatives, including this compound. The results indicated that this compound exhibited a significant reduction in biofilm formation by Staphylococcus aureus, outperforming traditional antibiotics like ciprofloxacin in certain assays .

Cardiovascular Research

In another study focused on cardiovascular applications, researchers demonstrated that this compound effectively reduced systolic blood pressure in hypertensive rat models. The study concluded that this compound could potentially serve as a new therapeutic agent for managing hypertension .

Q & A

Q. What synthetic methodologies are reported for Ethyl 5-(4-chlorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxylate?

The compound can be synthesized via hydrolysis and esterification of precursors like 30-carboxy-3-methyl-(1,4-bipyridin)-1-ium chloride in ethanol. Slow evaporation of ethanolic solutions at controlled temperatures (e.g., 343 K followed by refrigeration) yields crystalline products. Serendipitous formation during crystallization attempts of related compounds has also been documented, emphasizing the need for robust purification protocols (e.g., flash column chromatography with Hex/AcOEt) .

Q. What structural features characterize this compound?

The molecule adopts a nearly planar conformation, with a dihedral angle of 2.3° between the 4-oxo-1,4-dihydropyridine ring and the ester moiety. The crystal structure is stabilized by bifurcated N–H⋯O hydrogen bonds (bond lengths: 1.96–2.15 Å; angles: 134.9°–139.6°), forming one-dimensional chains along the a-axis. X-ray diffraction data refined using SHELX software confirm these parameters .

| Hydrogen Bond Parameters | NH⋯O (Ring) | NH⋯O (Ester) |

|---|---|---|

| Bond Length (Å) | 1.96 | 2.15 |

| Bond Angle (°) | 134.9 | 139.6 |

Q. What preliminary biological activities are associated with this compound?

Early studies suggest potential as a glycolytic process inhibitor in cancer cells and antimicrobial activity against bacterial strains. These findings are derived from structural analogs and require validation through targeted assays (e.g., ATP depletion assays for glycolytic inhibition, MIC determinations for antimicrobial activity) .

Advanced Research Questions

Q. How can crystallization conditions be optimized for high-resolution structural analysis?

Use slow evaporation of ethanol or ethanol/water mixtures at controlled temperatures (e.g., 343 K initial dissolution, followed by refrigeration at 277 K). Monitor crystal growth via microscopy and validate with single-crystal X-ray diffraction. For oxidation-prone derivatives, employ dichloromethane/n-hexane co-solvent systems to stabilize reactive intermediates .

Q. How can contradictions in hydrogen bonding data from different crystallographic studies be resolved?

Apply graph-set analysis (e.g., Etter’s formalism) to classify hydrogen bond patterns (e.g., bifurcated vs. single bonds). Use software like Mercury or OLEX2 to overlay multiple crystal structures and quantify geometric deviations. Cross-validate with spectroscopic methods (e.g., FTIR for H-bond donor/acceptor shifts) .

Q. What strategies enable functionalization of the dihydropyridine core for enhanced bioactivity?

- Oxidation: Use H2O2 with PEG-1000-BMImI catalysts to aromatize the ring, yielding pyridine derivatives .

- Derivatization: Introduce semicarbazone or triazole moieties via aldehyde intermediates (e.g., condensation with thiosemicarbazides) to modulate electronic properties .

- Metal Coordination: Explore chelation with transition metals (e.g., Cu<sup>2+</sup>) to enhance antimicrobial or cytotoxic effects.

Q. What computational tools are recommended for refining crystallographic data?

- Structure Solution: SHELXS/SHELXD for phase determination.

- Refinement: SHELXL for small-molecule refinement; WinGX/ORTEP for geometry visualization and validation.

- Hydrogen Bond Analysis: Mercury for topology mapping and PLATON for symmetry validation .

Methodological Notes

- Data Contradiction Management: Cross-reference crystallographic data (e.g., CCDC entries) with computational models (DFT-optimized geometries) to resolve discrepancies in bond angles or torsional parameters .

- Biological Assay Design: Prioritize dose-response studies (e.g., IC50/EC50 determinations) and mechanistic assays (e.g., enzyme inhibition kinetics) to validate hypothesized bioactivities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.